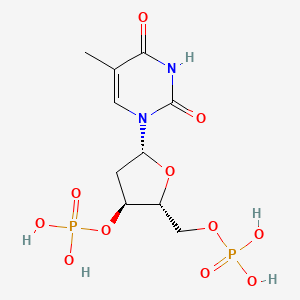

Thymidine-3',5'-diphosphate

概要

説明

チミジン3',5'-ジホスフェート: は、さまざまな生化学的プロセスにおいて重要な役割を果たすヌクレオチド誘導体です。デオキシリボース糖の3'位と5'位に2つのリン酸基が結合した、ヌクレオシドチミジンで構成されています。この化合物は、特に遺伝子発現と調節の文脈において、核酸構造と機能の研究において重要です。

準備方法

合成ルートと反応条件

チミジン3',5'-ジホスフェートの合成は、通常、チミジンのリン酸化を伴います。一般的な方法の1つは、ピリジンなどの塩基の存在下、オキシ塩化リン (POCl₃) などのリン酸化剤を使用する方法です。反応は、さらにリン酸化されてチミジン3',5'-ジホスフェートを生成する中間体チミジンモノホスフェートの生成によって進行します。

工業生産方法

チミジン3',5'-ジホスフェートの工業生産では、その特異性と効率のために、酵素的方法がしばしば採用されます。チミジンキナーゼやヌクレオシドジホスフェートキナーゼなどの酵素は、チミジンのリン酸化をジホスフェート型に触媒することができます。これらの生触媒プロセスは、穏やかな条件下で動作し、副生成物が少ないため有利です。

化学反応の分析

Chemical Reactions of Thymidine-3',5'-diphosphate

This compound undergoes several important chemical reactions that are vital for its biological functions. These reactions include phosphorylation, hydrolysis, and interactions with various enzymes.

Phosphorylation Reactions

This compound can be synthesized from thymidine monophosphate through the action of thymidylate kinase, which catalyzes the phosphorylation of thymidine monophosphate to form thymidine diphosphate. This reaction is essential for maintaining nucleotide pools within cells.

Hydrolysis

Hydrolysis of this compound can lead to the formation of thymidine monophosphate and inorganic phosphate. The hydrolysis process can be catalyzed by various enzymes such as nucleotidases or through acid-base mechanisms. The reaction can be summarized as follows:

Enzymatic Reactions

This compound acts as a substrate for several enzymes involved in nucleotide metabolism:

-

Thymidylate Kinase : Converts thymidine monophosphate to thymidine diphosphate.

-

DNA Topoisomerase I : Inhibits this enzyme's activity, disrupting DNA replication and repair processes.

The interaction with DNA topoisomerase I is particularly significant as it can lead to the inhibition of DNA replication, making it a target for antiviral and anticancer therapies.

Research Findings on this compound

Recent studies have highlighted various aspects of the chemical reactions involving this compound, including its enzymatic activity and potential applications.

Inhibition Mechanisms

The compound has been studied for its ability to inhibit viral replication by interfering with nucleic acid synthesis. It specifically targets DNA topoisomerase I in Escherichia coli and thermonuclease in Staphylococcus aureus, leading to disruptions in DNA replication.

Reaction Conditions

The yield and efficiency of reactions involving this compound are influenced by various conditions such as pH, temperature, and the presence of other reagents. For example, studies indicated that adding phosphate during incubation significantly increased the yield of triphosphates .

科学的研究の応用

Thymidine-3’,5’-Diphosphate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleotide analogs.

Biology: It plays a role in the study of DNA replication and repair mechanisms.

Industry: It is utilized in the production of diagnostic reagents and as a standard in various analytical techniques.

作用機序

チミジン3',5'-ジホスフェートがその効果を発揮するメカニズムは、特定の酵素や分子標的との相互作用を伴います。 例えば、マイクロRNA (miRNA) や遺伝子発現の調節に関与する、スタフィロコッカスヌクレアーゼやチューダードメイン含有1 (SND1) の阻害剤として機能します . これらの酵素を阻害することにより、チミジン3',5'-ジホスフェートは、アポトーシスや腫瘍抑制などの細胞プロセスを調節することができます。

類似化合物との比較

類似化合物

チミジンモノホスフェート: リン酸基を1つしか含まないため、チミジン3',5'-ジホスフェートの合成における前駆体です。

チミジン三リン酸: リン酸基を3つ含み、DNA合成に関与しています。

デオキシウリジンジホスフェート: チミンではなくウラシルを持つ類似の構造です。

独自性

チミジン3',5'-ジホスフェートは、その特定のリン酸化パターンにより、さまざまな分子標的や経路と相互作用することができ、独特です。 SND1を阻害する能力と腫瘍抑制における役割は、治療薬としての可能性を強調しています .

生物活性

Thymidine-3',5'-diphosphate (pdTp) is a nucleotide derivative that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound is a phosphorylated nucleoside that serves as a substrate for various enzymes involved in nucleic acid metabolism. It is particularly noted for its selective inhibition of staphylococcal nuclease and the tudor domain-containing protein 1 (SND1), which is integral to microRNA regulation.

Chemical Properties:

- Molecular Formula: CHNOP

- Molecular Weight: 490.12 g/mol

- CAS Number: 118675-87-9

This compound functions primarily as an inhibitor of specific nucleases. Its mechanism involves the following:

- Inhibition of Nucleases: It selectively inhibits staphylococcal nuclease, leading to decreased enzymatic activity that is crucial for DNA and RNA processing .

- Regulation of miRNA Activity: By inhibiting SND1, pdTp affects the microRNA regulatory complex, thus influencing gene expression profiles associated with tumorigenesis .

1. Anti-Tumor Efficacy

Recent studies have demonstrated that this compound exhibits significant anti-tumor properties:

- In Vivo Studies: In murine models, administration of pdTp (0.8 mg/kg or 1.6 mg/kg) resulted in substantial inhibition of tumor growth in xenograft models of human liver cancer. The treatment was administered via intraperitoneal or intravenous routes, twice weekly for four weeks .

Table 1: Anti-Tumor Efficacy of this compound

| Dosage (mg/kg) | Administration Route | Tumor Type | Effect on Tumor Growth |

|---|---|---|---|

| 0.8 | Intraperitoneal | Human Liver Cancer | Significant inhibition |

| 1.6 | Intravenous | Human Liver Cancer | Significant inhibition |

2. Biochemical Catalyst

This compound also serves as a catalyst in biochemical reactions, facilitating the phosphorylation processes essential for nucleotide metabolism . Its role as a catalyst enhances the efficiency of various enzymatic reactions, contributing to cellular homeostasis.

Case Study 1: Hepatocellular Carcinoma

In a study by Jariwala et al., the role of SND1 in hepatocellular carcinoma was investigated, highlighting how this compound's inhibition of SND1 can downregulate oncogenic pathways, leading to reduced tumor proliferation and enhanced apoptosis in cancer cells .

Case Study 2: Nucleotide Metabolism

Research has shown that this compound participates in nucleotide interconversion pathways, influencing the synthesis and degradation rates of other nucleotides. This regulation is critical for maintaining nucleotide pools necessary for DNA replication and repair .

特性

IUPAC Name |

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O11P2/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNCBOPUCJOHLS-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951298 | |

| Record name | 1-(2-Deoxy-3,5-di-O-phosphonopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2863-04-9 | |

| Record name | Thymidine 3',5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002863049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-3,5-di-O-phosphonopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。